2-chloro-N-(2-chloro-4-nitrophenyl)acetamide
Overview
Description
2-Chloro-N-(2-chloro-4-nitrophenyl)acetamide is a potential anticancer agent and is used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines, anti-hepatitis B virus compounds .
Synthesis Analysis
The synthesis of 2-chloro-N-(2-chloro-4-nitrophenyl)acetamide involves adding 1-time 2-chloro-N-p-nitrophenylacetamide, 1-3 parts by weight of dichloromethane and 1-5 parts by weight of water to 1-4 parts by mole of an alkaline catalyst into a reactor . The temperature is controlled to be 25-30 ℃, dropwise adding 1-3 parts by mole of a methylating agent, stirring and preserving the mixture for 2-4 hours at room temperature to 50-60 ℃, cooling to 5-10 ℃, performing rotary evaporation, filtering and drying to obtain the 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide .Molecular Structure Analysis
The molecular structure of 2-chloro-N-(2-chloro-4-nitrophenyl)acetamide can be found in various databases . The geometric parameters of the title compound are similar to those of 2-chloro-N-(4-nitrophenyl)acetamide and other acetanilides .Chemical Reactions Analysis
The catabolism of 2-chloro-N-(2-chloro-4-nitrophenyl)acetamide in strain CNP-8 is likely performed by the enzymes involved in 2,6-DBNP degradation .Physical And Chemical Properties Analysis
2-chloro-N-(2-chloro-4-nitrophenyl)acetamide has a molecular weight of 249.05 . It is a solid at room temperature with a melting point of 67-69°C . The compound has a density of 1.5±0.1 g/cm3, a boiling point of 439.4±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C .Scientific Research Applications
Antibacterial Activity
The compound has shown potential as an antibacterial agent, particularly against Klebsiella pneumoniae . The presence of the chloro atom in the molecule is responsible for improving this activity, possibly by stabilizing the molecule in the target enzyme at the site . The substance possibly acts on penicillin-binding protein, promoting cell lysis .
Cytotoxicity Analysis
Preliminary tests have indicated that this acetamide did not show significant cytotoxic potential . This is an important factor when considering the viability of a new drug, as it suggests the compound may be safe for use in
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-(2-chloro-4-nitrophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O3/c9-4-8(13)11-7-2-1-5(12(14)15)3-6(7)10/h1-3H,4H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKLKAQMOASLBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395686 | |
Record name | 2-chloro-N-(2-chloro-4-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-chloro-4-nitrophenyl)acetamide | |
CAS RN |
34004-41-6 | |
Record name | 2-chloro-N-(2-chloro-4-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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